molecular formula C9H12ClN3 B11902490 (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

Cat. No.: B11902490
M. Wt: 197.66 g/mol
InChI Key: NSIKZDYLGSUMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride may exhibit unique properties due to the position of the methyl group on the benzimidazole ring. This positional difference can influence its reactivity, biological activity, and overall efficacy in various applications .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3,(H,11,12);1H

InChI Key

NSIKZDYLGSUMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.Cl

Origin of Product

United States

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